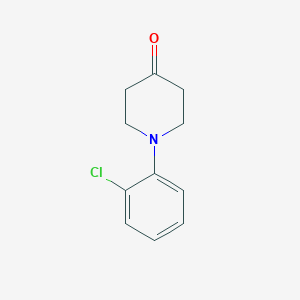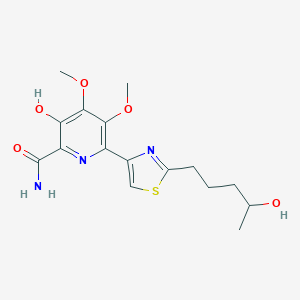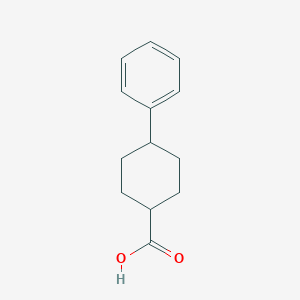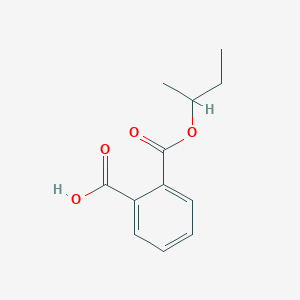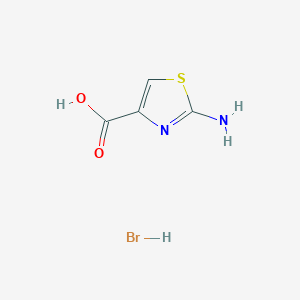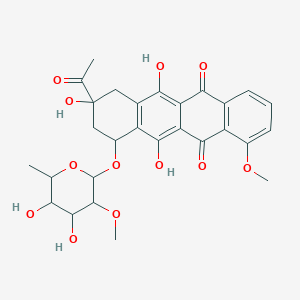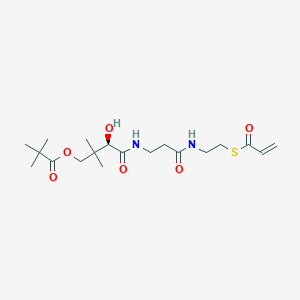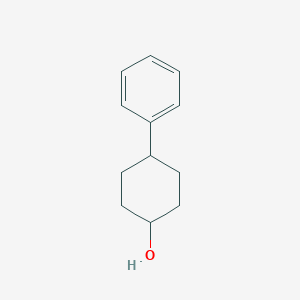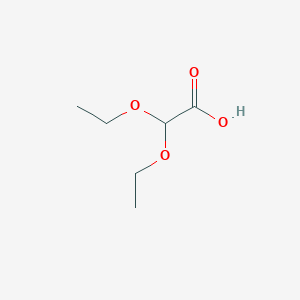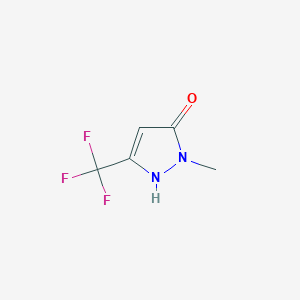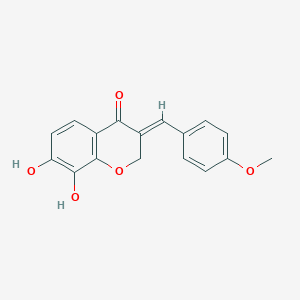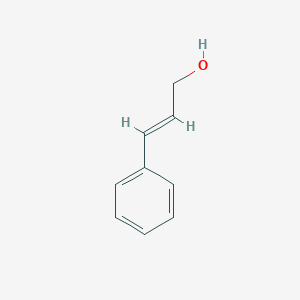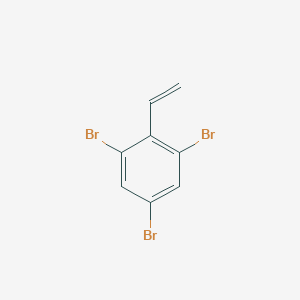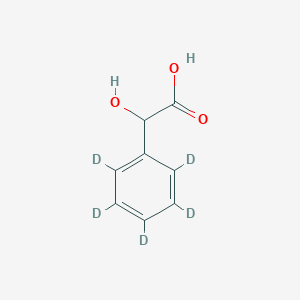
2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid" is a deuterated organic compound, which suggests its utility in various scientific research fields due to the incorporation of deuterium atoms. Deuterated compounds are often used in NMR spectroscopy and other analytical techniques to investigate molecular structures and dynamics.
Synthesis Analysis
While specific synthesis details for "2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid" were not found, related compounds such as derivatives of organophosphorus acids have been synthesized through biotransformation and chemical synthesis methods. For instance, racemic organophosphorus acids were synthesized and hydrolyzed using bacterial species as biocatalysts, showing stereoselective reactions (Majewska, 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as triorganotin(IV) derivatives, reveals complex coordination geometries and bonding configurations, as determined by spectroscopic and X-ray crystallographic techniques (Baul et al., 2002).
Chemical Reactions and Properties
The chemical reactions of related compounds include hydrolytic cleavage and stereoselective hydrolysis, demonstrating the influence of molecular configuration on reaction pathways (Davidek et al., 2006). Additionally, the synthesis of related compounds involves steps like racemization, esterification, and reduction, showcasing a variety of chemical transformations.
Physical Properties Analysis
The physical properties of closely related compounds, such as crystallinity and hydrogen bonding patterns, have been elucidated through crystallographic studies. These studies reveal the importance of molecular geometry and intermolecular interactions in determining the solid-state structure of the compounds (Guzei et al., 2010).
Chemical Properties Analysis
Chemical properties such as acidity, reactivity, and stability of related compounds have been characterized through various spectroscopic techniques. For example, the synthesis and characterization of tetrazole derivatives have provided insights into their potential as superoxide scavengers and anti-inflammatory agents (Maxwell et al., 1984).
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques
A study by Matthews et al. (1997) details the synthesis of (R)-(2,3,4,5,6-Pentadeuterophenyl)oxirane, a compound related to 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid, showcasing its complex synthesis process starting from benzene-d6 (Matthews, Ellis, Cullis, & Farmer, 1997).
Chemical Derivatization and Applications
Research by Majewska (2019) discusses the use of a similar compound, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, as a versatile chiral phosphonic auxiliary. This indicates potential applications in chemical derivatization, especially for chiral compounds (Majewska, 2019).
Biological and Pharmacological Research
Biotransformations and Stereochemistry
Majewska (2015) also conducted a study on the biotransformation of 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, exploring its stereochemical properties and biological reactions using bacterial species (Majewska, 2015).
Potential Antibacterial Activity
Ewadh et al. (2013) investigated the antibacterial properties of 2-(2-hydroxy phenylimino) acetic acid, a compound structurally related to your compound of interest. This suggests potential applications in developing antibacterial agents (Ewadh, Hasan, Bnyan, Mousa, Sultan, & Ewadh, 2013).
Analytical Applications
- Analytical Chemistry Applications: In analytical chemistry, derivatives of phenylacetic acid compounds have been used as internal standards or for derivatization in various assays, as discussed in studies by Sjöquist et al. (1973) and Nardi et al. (1993). These applications demonstrate the versatility of such compounds in enhancing the accuracy and efficiency of analytical methods (Sjöquist, Lindström, & Anggard, 1973); (Nardi, Eliseev, Boček, & Fanali, 1993).
特性
IUPAC Name |
2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDHOAUDWTVEP-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

